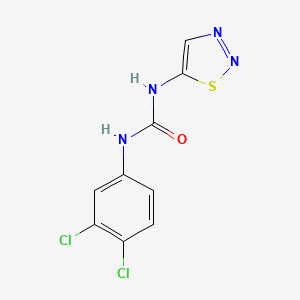
N-(3,4-Dichlorophenyl)-N'-1,2,3-thiadiazol-5-ylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,4-Dichlorophenyl)-N’-1,2,3-thiadiazol-5-ylurea is a chemical compound that belongs to the class of thiadiazole derivatives This compound is characterized by the presence of a thiadiazole ring, which is a five-membered ring containing two nitrogen atoms and one sulfur atom, attached to a urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-Dichlorophenyl)-N’-1,2,3-thiadiazol-5-ylurea typically involves the reaction of 3,4-dichloroaniline with thiocarbonyl diimidazole to form the corresponding thiourea intermediate. This intermediate is then cyclized using hydrazine hydrate to yield the final product. The reaction conditions generally include the use of solvents such as ethanol or acetonitrile and temperatures ranging from 50°C to 80°C.
Industrial Production Methods
In industrial settings, the production of N-(3,4-Dichlorophenyl)-N’-1,2,3-thiadiazol-5-ylurea may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistency in the final product.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-Dichlorophenyl)-N’-1,2,3-thiadiazol-5-ylurea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield corresponding amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran at low temperatures.
Substitution: Amines, thiols; reactions are conducted in polar solvents such as dimethylformamide or dimethyl sulfoxide at moderate temperatures.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines, alcohols
Substitution: Substituted thiadiazole derivatives
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It has shown potential as an antimicrobial agent, inhibiting the growth of various bacterial and fungal strains.
Medicine: Research has indicated its potential as an anticancer agent, with studies showing its ability to induce apoptosis in cancer cells.
Industry: The compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(3,4-Dichlorophenyl)-N’-1,2,3-thiadiazol-5-ylurea involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and proteins involved in cellular processes such as DNA replication, protein synthesis, and cell division.
Pathways Involved: It interferes with the electron transport chain in microbial cells, leading to the generation of reactive oxygen species and subsequent cell death. In cancer cells, it induces apoptosis by activating caspase enzymes and disrupting mitochondrial function.
Comparison with Similar Compounds
N-(3,4-Dichlorophenyl)-N’-1,2,3-thiadiazol-5-ylurea can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: N-(3,4-Dichlorophenyl)-N’-1,2,3-thiadiazol-5-ylurea, N-(3,4-Dichlorophenyl)-N’-1,2,3-thiadiazol-5-ylurea, and N-(3,4-Dichlorophenyl)-N’-1,2,3-thiadiazol-5-ylurea.
Uniqueness: The presence of the thiadiazole ring and the specific substitution pattern on the phenyl ring confer unique chemical and biological properties to N-(3,4-Dichlorophenyl)-N’-1,2,3-thiadiazol-5-ylurea, making it more effective in certain applications compared to its analogs.
Properties
CAS No. |
51707-61-0 |
|---|---|
Molecular Formula |
C9H6Cl2N4OS |
Molecular Weight |
289.14 g/mol |
IUPAC Name |
1-(3,4-dichlorophenyl)-3-(thiadiazol-5-yl)urea |
InChI |
InChI=1S/C9H6Cl2N4OS/c10-6-2-1-5(3-7(6)11)13-9(16)14-8-4-12-15-17-8/h1-4H,(H2,13,14,16) |
InChI Key |
AVPKMZQDTRADGQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)NC2=CN=NS2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


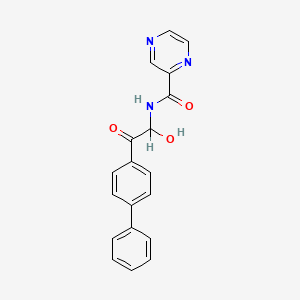
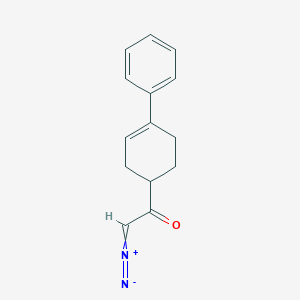
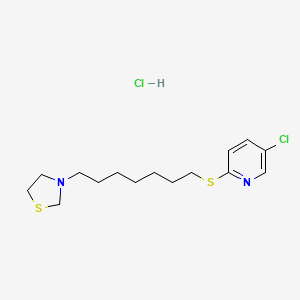
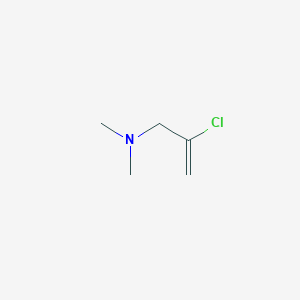

![2-[[(1S)-1-carboxyethyl]-hydroxyamino]propanoic acid](/img/structure/B14670386.png)
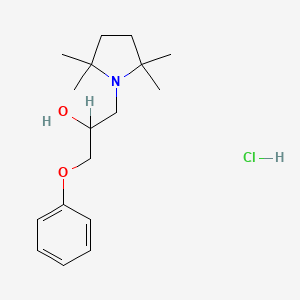
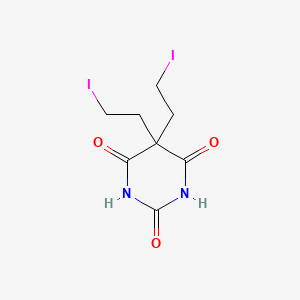
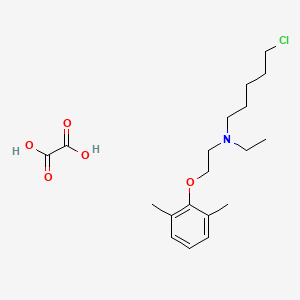
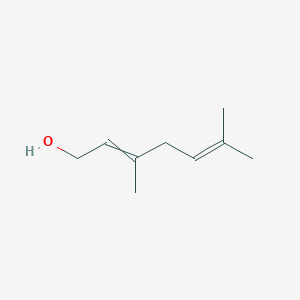
![5-(2-{4-[3-(Trifluoromethyl)phenyl]piperazin-1-yl}ethyl)-1,3-oxazolidin-2-one](/img/structure/B14670423.png)
![2,4(1H,3H)-Quinazolinedione, 1-methyl-3-[(phenylsulfonyl)oxy]-](/img/structure/B14670433.png)
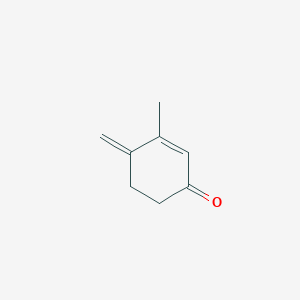
![Spiro[4.4]nonan-1-one, 6-methylene-, (R)-](/img/structure/B14670447.png)
